3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. Major products formed from these reactions include halogenated thiophene derivatives and reduced thiophene compounds .
Scientific Research Applications
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can affect nerve signal transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as 3-methyl-2-thiophenecarboxylic acid and 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For instance, 3-methyl-2-thiophenecarboxylic acid is known for its use in the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate), whereas this compound is more commonly used in medicinal chemistry .
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-16-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
BUJBYFMJEPQRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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